molecular formula C5H13NO2 B2545119 (2R,3R)-2-amino-3-methoxybutan-1-ol CAS No. 1246891-52-0

(2R,3R)-2-amino-3-methoxybutan-1-ol

Cat. No. B2545119
CAS RN: 1246891-52-0
M. Wt: 119.164
InChI Key: VQUTYQMVHBLVDR-RFZPGFLSSA-N
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Description

“(2R,3R)-2-amino-3-methoxybutan-1-ol” is a chemical compound with the CAS Number: 1246891-52-0 . It has a molecular weight of 119.16 . The IUPAC name for this compound is (2R,3R)-2-amino-3-methoxy-1-butanol . It is usually stored at a temperature of 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H13NO2/c1-4(8-2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structural representation.


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 119.16 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Asymmetric Synthesis and Stereochemistry

  • Asymmetric Synthesis : The asymmetric synthesis of derivatives of (2R,3R)-2-amino-3-methoxybutan-1-ol has been a focus in chemical research. For instance, a study described the asymmetric synthesis of 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol, a benzylic hydroxylation metabolite of metoprolol, using a complex of (2S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (Shetty & Nelson, 1988).

  • Stereochemistry : Research has also focused on determining the stereochemistry of various derivatives. For example, the stereochemistry of diastereomeric benzylic hydroxylation metabolites was explored, which is crucial for understanding polymorphically controlled metabolic processes (Shetty & Nelson, 1988).

Synthesis of Specific Amino Acids

  • Amino Acid Synthesis : The synthesis of specific amino acids using this compound derivatives is another area of research. For instance, studies have been conducted on the synthesis of (2S,3R)-3-amino-2-hydroxycarboxylic acids, key components of certain peptides (Ishibuchi et al., 1992).

Pharmaceutical Applications

  • Peptide Synthesis : In the pharmaceutical field, this compound derivatives have been used in the synthesis of peptides. For example, research has been conducted on the design of angiotensinogen transition-state analogues containing novel residues derived from these compounds for potential use as renin inhibitors (Thaisrivongs et al., 1987).

Biochemical and Biophysical Analysis

  • Structural Determination : Determining the structure of compounds related to this compound is critical for understanding their biochemical properties. X-ray crystallography has been used for the absolute determination of stereochemistry in related amino acids (Nakamura et al., 1976).

Biofuel Production

  • Biofuel Research : In the field of biofuel, engineered enzymes related to this compound derivatives have been studied. For example, engineered ketol-acid reductoisomerase and alcohol dehydrogenase have been used for the anaerobic production of biofuels like 2-methylpropan-1-ol in Escherichia coli (Bastian et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash hands thoroughly after handling (P264), and others .

properties

IUPAC Name

(2R,3R)-2-amino-3-methoxybutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-4(8-2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUTYQMVHBLVDR-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246891-52-0
Record name (2R,3R)-2-amino-3-methoxybutan-1-ol
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